An In-depth Technical Guide to D-Lyxofuranose: Chemical Structure and Properties
An In-depth Technical Guide to D-Lyxofuranose: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxofuranose, a five-carbon aldose sugar in its furanose ring form, represents a key chiral building block in the synthesis of a variety of biologically active molecules, including nucleoside analogues with potential antiviral and anticancer properties.[1] As a C-2 epimer of D-ribofuranose and a C-4 epimer of D-xylofuranose, its unique stereochemistry offers distinct opportunities for the design and synthesis of novel therapeutic agents and complex carbohydrates. This technical guide provides a comprehensive overview of the chemical structure and properties of D-Lyxofuranose, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, glycobiology, and drug development.
Chemical Structure and Identification
D-Lyxofuranose exists as two anomers in solution, α-D-Lyxofuranose and β-D-Lyxofuranose, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1).
Structure of Anomers
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α-D-Lyxofuranose: The anomeric hydroxyl group is on the opposite side of the ring from the C4 substituent (-CH₂OH).
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β-D-Lyxofuranose: The anomeric hydroxyl group is on the same side of the ring as the C4 substituent (-CH₂OH).[2]
Chemical Identifiers
A summary of the key chemical identifiers for both α and β anomers of D-Lyxofuranose is provided in the table below for easy reference and unambiguous identification in chemical databases and literature.
| Identifier | α-D-Lyxofuranose | β-D-Lyxofuranose |
| IUPAC Name | (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[3] | (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[2] |
| CAS Number | 25545-04-4[3] | 7687-39-0[2] |
| Molecular Formula | C₅H₁₀O₅[3] | C₅H₁₀O₅[2] |
| Molecular Weight | 150.13 g/mol [3] | 150.13 g/mol [2] |
| SMILES String | C([C@@H]1--INVALID-LINK--O)O">C@@HO)O[3] | C([C@@H]1--INVALID-LINK--O)O">C@HO)O |
| InChI Key | HMFHBZSHGGEWLO-STGXQOJASA-N[3] | HMFHBZSHGGEWLO-MGCNEYSASA-N[2] |
Physicochemical Properties
The physicochemical properties of D-Lyxofuranose are crucial for its handling, formulation, and application in various chemical and biological systems. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.
| Property | Value | Notes |
| Melting Point | Not available | - |
| Boiling Point | 375.4 ± 42.0 °C (Predicted)[4] | Prediction based on computational modeling. |
| Density | 1.681 ± 0.06 g/cm³ (Predicted)[4] | Prediction based on computational modeling. |
| Solubility | Soluble in DMSO.[5] | Experimental data in other solvents is limited. |
| Optical Rotation | Not available | Specific rotation data is not readily found. |
| pKa | 12.16 ± 0.70 (Predicted)[4] | Prediction based on computational modeling. |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and biological properties of D-Lyxofuranose are essential for reproducible research. Below are generalized methodologies for key experimental procedures.
Synthesis and Purification of D-Lyxofuranose Derivatives
The synthesis of D-Lyxofuranose derivatives, particularly nucleoside analogues, often starts from D-lyxose. A general synthetic workflow is outlined below.
Protocol:
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Protection: The hydroxyl groups of D-lyxose are protected, commonly through acetylation using acetic anhydride in the presence of a catalyst, to form an activated sugar derivative like 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.[1]
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Glycosylation: The activated D-lyxofuranose is coupled with a heterocyclic base (nucleobase or analogue) in a glycosylation reaction. This step is crucial for forming the nucleoside.[1]
-
Deprotection: The protecting groups are removed to yield the final nucleoside analogue.[1]
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Purification: The final product is purified using techniques such as column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of D-Lyxofuranose and its derivatives.
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¹H NMR: Provides information on the proton environment, including anomeric configuration and ring conformation.
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¹³C NMR: Used to identify the carbon skeleton of the molecule. Computational studies have been performed to predict ¹³C NMR chemical shifts for α-D-lyxofuranose.[6]
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2D NMR (COSY, HSQC, HMBC): These techniques are employed to establish connectivity between protons and carbons, aiding in the complete structural assignment.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of D-Lyxofuranose derivatives. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can be used to determine the absolute configuration, bond lengths, bond angles, and crystal packing of D-Lyxofuranose and its derivatives.[1]
References
- 1. alpha-D-Lyxofuranose|CAS 25545-04-4|Research Chemical [benchchem.com]
- 2. beta-D-Lyxofuranose | C5H10O5 | CID 7059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-D-Lyxofuranose | C5H10O5 | CID 12312598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 532-20-7,D-Lyxofuranose (9CI) | lookchem [lookchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Computational studies of 13C NMR chemical shifts of saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
